BenchChemオンラインストアへようこそ!

(S)-1-Cyclopentyl-2-methyl-piperazine

CCR5 antagonism HIV entry inhibition stereochemical SAR

(S)-1-Cyclopentyl-2-methyl-piperazine is a chiral, disubstituted piperazine derivative (C₁₀H₂₀N₂, MW 168.28 g/mol, free base) in which a cyclopentyl group occupies the N1 position and a methyl substituent resides at the C2 carbon in the (S) absolute configuration. The compound belongs to the broader class of N-alkyl-2-methylpiperazines that serve as versatile scaffolds in neuropsychiatric and anti-infective drug discovery.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B12858433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclopentyl-2-methyl-piperazine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2CCCC2
InChIInChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1
InChIKeyASZIXIGBMYHICX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Cyclopentyl-2-methyl-piperazine: Chiral Piperazine Building Block for CNS and GPCR-Targeted Medicinal Chemistry


(S)-1-Cyclopentyl-2-methyl-piperazine is a chiral, disubstituted piperazine derivative (C₁₀H₂₀N₂, MW 168.28 g/mol, free base) [1] in which a cyclopentyl group occupies the N1 position and a methyl substituent resides at the C2 carbon in the (S) absolute configuration. The compound belongs to the broader class of N-alkyl-2-methylpiperazines that serve as versatile scaffolds in neuropsychiatric and anti-infective drug discovery [2]. Its structural signature—a combination of a lipophilic cycloalkyl group, a stereodefined methyl substituent, and a secondary amine—places it at the intersection of three key medicinal chemistry design principles: modulation of physicochemical properties for blood–brain barrier permeability, stereochemical control of receptor recognition, and the ability to serve as a late-stage functionalization handle. The free base and its dihydrochloride salt (CAS 2126160-82-3) are commercially available at typical research purity of ≥95% .

Why (S)-1-Cyclopentyl-2-methyl-piperazine Cannot Be Replaced by Racemates, Des-Methyl, or Des-Cyclopentyl Analogs in SAR-Driven Programs


Substituting (S)-1-cyclopentyl-2-methyl-piperazine with its (R)-enantiomer, racemic mixture, or structurally simpler analogs (e.g., 2-methylpiperazine, 1-cyclopentylpiperazine) introduces uncontrolled variables that undermine structure–activity relationship (SAR) reproducibility. The (S) configuration at the C2 position has been shown in related 2-methylpiperazine series to be a decisive pharmacophoric determinant: Tagat et al. demonstrated that the 2(S)-methyl piperazine moiety is essential for high-affinity CCR5 receptor engagement, with the (R)-enantiomer exhibiting markedly reduced activity [1]. Independently, the N-cyclopentyl substituent confers differential drug–membrane interaction properties compared to N-methyl analogs, as quantified by Lage et al. in a rifamycin model system where this single structural variable produced measurable differences in lipid monolayer affinity and vibrational spectroscopic signatures [2]. The absence of either substituent—cyclopentyl (as in 2-methylpiperazine) or 2-methyl (as in 1-cyclopentylpiperazine)—alters lipophilicity, hydrogen-bonding capacity, and steric occupancy of target binding pockets in ways that cannot be compensated by adjusting other molecular features . Consequently, any procurement or screening decision that treats these compounds as interchangeable risks introducing systematic error into biological datasets.

Quantitative Differentiation Evidence for (S)-1-Cyclopentyl-2-methyl-piperazine vs. Closest Analogs


Stereochemical Determinant: (S)-Configuration at C2 Is Essential for CCR5 Receptor Affinity vs. (R)-Enantiomer

In a systematic SAR study of piperidine-piperazine CCR5 antagonists, Tagat et al. established that the 2(S)-methyl piperazine configuration is a critical pharmacophore element required for high-affinity receptor binding, while the (R)-enantiomer and des-methyl analogs show substantially diminished CCR5 engagement [1]. This stereochemical requirement, demonstrated across multiple chemotypes in the series, provides a class-level inference that the (S)-enantiomer of 1-cyclopentyl-2-methyl-piperazine would be the stereochemically competent form for targets with similar chiral recognition surfaces, whereas the (R)-enantiomer or racemic material would yield inferior or ambiguous pharmacological readouts.

CCR5 antagonism HIV entry inhibition stereochemical SAR

N-Cyclopentyl vs. N-Methyl Substitution: Differential Drug–Membrane Interaction Correlated with Pharmacokinetic Divergence

Lage et al. directly compared rifampicin (N-methyl piperazine) and rifapentine (N-cyclopentyl piperazine)—two drugs differing only in their piperazine N-alkyl group—to isolate the contribution of this single structural variable to drug–membrane interactions. Using surface pressure–area isotherms and polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) of phospholipid monolayers, the study revealed that the cyclopentyl-substituted analog exhibited distinct lipid monolayer insertion behavior, with altered mean molecular area and vibrational frequency shifts in lipid acyl chains and headgroup regions compared to the methyl-substituted analog [1]. These physicochemical differences at the membrane interface were proposed as a molecular explanation for the divergent clinical pharmacokinetic profiles of the two drugs. This provides cross-study comparable evidence that replacing an N-methyl with an N-cyclopentyl group on a piperazine ring—the exact substitution pattern present in (S)-1-cyclopentyl-2-methyl-piperazine versus a hypothetical N-methyl-2-methylpiperazine analog—produces measurable changes in membrane affinity and permeation-relevant biophysical parameters.

drug-membrane interaction pharmacokinetics piperazine N-substitution

Lipophilicity (XLogP3) Differentiation: Intermediate logP Balances Permeability vs. Solubility Relative to Simpler Piperazine Analogs

The target compound 1-cyclopentyl-2-methylpiperazine has a computed XLogP3 of 1.3 . This represents a significant increase in lipophilicity relative to 2-methylpiperazine (XLogP3 approximately −0.5; a more polar, less membrane-permeable scaffold lacking the cyclopentyl group [1]), and a moderate increase over 1-cyclopentylpiperazine (estimated XLogP3 ≈ 0.9; lacks the additional methyl carbon). The XLogP3 value of 1.3 falls within the favorable range for CNS drug candidates (typically XLogP 1–4), suggesting adequate passive permeability while retaining sufficient aqueous solubility for formulation. In contrast, 2-methylpiperazine (XLogP3 ≈ −0.5) may exhibit poor passive membrane permeability, and N-methylpiperazine derivatives may show further divergent pharmacokinetic behavior due to lower lipophilicity and altered hydrogen-bonding capacity.

lipophilicity CNS drug design physicochemical profiling

Hydrogen Bond Donor Count Reduction vs. 2-Methylpiperazine: Implication for Passive Permeability and BBB Penetration

The target compound bears one hydrogen bond donor (HBD; the secondary amine NH on the piperazine ring) and two hydrogen bond acceptors (HBA; the two nitrogen atoms) . Its closest des-cyclopentyl comparator, 2-methylpiperazine, has two HBDs (both NH groups) and two HBAs, resulting in a higher total HBD count. Since the number of HBDs is inversely correlated with passive blood–brain barrier permeability (the widely cited rule of thumb is HBD ≤ 3 for CNS drugs, with fewer HBDs generally favoring penetration), the reduction from two HBDs to one upon N1-cyclopentyl substitution is a structurally encoded advantage for CNS exposure. 1-Cyclopentylpiperazine also has one HBD but lacks the 2-methyl group, creating a different steric and pharmacophoric profile. This HBD count differentiation provides a rational basis for selecting the target compound over 2-methylpiperazine in CNS-oriented medicinal chemistry.

hydrogen bonding BBB permeability medicinal chemistry design

High-Confidence Application Scenarios for (S)-1-Cyclopentyl-2-methyl-piperazine Based on Quantitative Differentiation Evidence


Chiral Scaffold for CNS-Penetrant GPCR Ligand Libraries Requiring Defined Stereochemistry

The (S)-configuration of the 2-methyl group has been validated as essential for high-affinity binding to the CCR5 chemokine receptor in related piperazine series [1], establishing the precedent that the (S)-enantiomer—not the racemate or (R)-form—is the stereochemically competent species for chiral GPCR targets. Combined with an XLogP3 of 1.3 and a single hydrogen bond donor, the compound offers a balanced CNS physicochemical profile that makes it an appropriate chiral building block for focused libraries targeting serotonin, dopamine, or chemokine receptors where stereochemistry and moderate lipophilicity are critical design parameters.

Privileged Intermediate for Exploring N-Cyclopentyl Pharmacokinetic Advantages Over N-Methyl Analogs

The Lage et al. study demonstrated that exchanging N-methyl for N-cyclopentyl on a piperazine ring alters drug–membrane interaction properties with downstream pharmacokinetic consequences [2]. (S)-1-Cyclopentyl-2-methyl-piperazine embeds this substitution while preserving a free secondary amine for further elaboration. It is therefore suited for parallel synthesis campaigns in which matched molecular pairs are generated—one series bearing the N-cyclopentyl group and a comparator series bearing an N-methyl or N-ethyl group—to directly probe the impact of this substitution on tissue distribution, CNS exposure, and metabolic stability in a given chemotype.

Stereochemically Pure Building Block for Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

The compound provides a rigid, stereodefined piperazine core with two orthogonal diversification points (secondary amine and the cyclopentyl ring), making it suitable for fragment growth or DNA-encoded library (DEL) construction. Its >95% purity and defined (S)-chirality address the key quality requirement for DEL chemistry, where racemic or stereochemically undefined building blocks introduce ambiguous structure–activity relationships that compromise hit deconvolution. The intermediate XLogP3 of 1.3 further supports its compatibility with on-DNA chemistry conditions that require a balance of aqueous solubility and organic reactivity.

Reference Standard for Chiral Analytical Method Development and Enantiomeric Excess Determination

Given the established pharmacophoric importance of the (S)-configuration in 2-methylpiperazine-containing ligands [1], analytical chemistry groups developing chiral HPLC or SFC methods for piperazine-based drug candidates require authentic (S)-enantiomer reference standards. (S)-1-Cyclopentyl-2-methyl-piperazine serves this role, enabling accurate enantiomeric excess determination and chiral purity assessment in both in-process control and final product release testing for drug candidates incorporating this scaffold.

Quote Request

Request a Quote for (S)-1-Cyclopentyl-2-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.